molecular formula C24H30N4O5S B2933934 1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide CAS No. 933218-14-5

1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B2933934
CAS No.: 933218-14-5
M. Wt: 486.59
InChI Key: CPXHMXFSONYXHI-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxyphenyl)-5-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)pyrrolidine-3-carboxamide” is a biologically relevant small molecule . It’s mentioned in the context of compositions and methods for controlling the level of a target protein in a cell . The compounds of the disclosure include those having a formula PTM-L-LTM, wherein PTM is a targeting moiety that binds the target protein, L is a covalent bond or linker moiety, and LTM is a ubiquitin ligase binding moiety that binds a plant ubiquitin ligase .

Scientific Research Applications

Structure and Conformation Analysis

A study by Banerjee et al. (2002) on a structurally related compound, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, revealed insights into its crystal structure and molecular conformation. The research highlighted the compound's potential as an antineoplastic agent, with X-ray analysis and AM1 molecular orbital methods confirming the planarity of the methoxyphenyl ring and its linkage to the oxo-pyrrolidine moiety via a sulfonyl group (Banerjee et al., 2002).

Synthesis and Pharmacological Potential

Research on the synthesis and pharmacological evaluation of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives has shown significant antiarrhythmic and antihypertensive activities. These studies suggest that such compounds, owing to their structure, possess alpha-adrenolytic properties, which may contribute to their biological effects (Malawska et al., 2002).

Potential Nootropic Agents

Valenta et al. (1994) explored the synthesis of various 1,4-disubstituted 2-oxopyrrolidines and related compounds, investigating their nootropic activity. This research contributes to understanding the potential cognitive-enhancing effects of compounds with similar structural features (Valenta et al., 1994).

X-ray Powder Diffraction Data

Wang et al. (2017) provided X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester. This compound serves as an important intermediate in synthesizing the anticoagulant apixaban, showcasing the structural characterization essential for pharmaceutical development (Wang et al., 2017).

Mechanism of Action

Target of Action

The compound, 1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide, is a complex molecule that likely interacts with multiple targetsBased on its structural components, it may interact with receptors or enzymes that typically bind with indole derivatives , pyrrolidine , and phenylpiperazine .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , and pyrrolidine compounds have been found to have diverse biological activities . Phenylpiperazine derivatives have been reported to exhibit potent activity against cholinesterase enzymes . The compound’s interaction with its targets could lead to changes in cellular processes, but the exact mechanisms need further investigation.

Biochemical Pathways

Based on its structural components, it may influence pathways associated with the targets of indole , pyrrolidine , and phenylpiperazine derivatives. These could include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Heterocyclic scaffolds like pyrrolidine are often used in drug design due to their ability to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

For example, indole derivatives have been found to possess various biological activities , and phenylpiperazine derivatives have shown potent activity against cholinesterase enzymes .

Future Directions

The compound is part of ongoing research into targeted protein degradation . Future research may focus on optimizing its structure for improved efficacy, exploring its potential applications in various biological contexts, and investigating its safety profile.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c1-33-22-9-7-21(8-10-22)28-18-19(17-23(28)29)24(30)25-11-16-34(31,32)27-14-12-26(13-15-27)20-5-3-2-4-6-20/h2-10,19H,11-18H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXHMXFSONYXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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